![molecular formula C5H7F5O2 B15316398 4,4,5,5,5-Pentafluoropentane-1,2-diol](/img/structure/B15316398.png)
4,4,5,5,5-Pentafluoropentane-1,2-diol
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Overview
Description
4,4,5,5,5-Pentafluoropentane-1,2-diol is a fluorinated organic compound with the molecular formula C5H8F5O2. This compound is characterized by the presence of five fluorine atoms attached to a pentane backbone, along with two hydroxyl groups at the first and second carbon positions. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentane-1,2-diol typically involves the fluorination of pentane derivatives. One common method includes the reaction of pentafluoroethyl iodide with allyl alcohol under inert gas conditions, followed by reduction and hydrolysis steps . The reaction conditions often involve the use of catalysts such as iron acetylacetonate and solvents like 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic oxidation processes. For instance, the one-step catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent (e.g., water, acetonitrile), and an oxidant (e.g., organic peroxide) can yield the desired diol . This method is advantageous due to its high selectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentafluoropentanone, while reduction can produce pentafluoropentanol .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is employed in the production of surfactants, functional materials, and inert liquids.
Mechanism of Action
The mechanism by which 4,4,5,5,5-Pentafluoropentane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but with only one hydroxyl group.
4,4,5,5,5-Pentafluoropentane-1-thiol: Contains a thiol group instead of hydroxyl groups.
Uniqueness
4,4,5,5,5-Pentafluoropentane-1,2-diol is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in applications compared to its analogs with single functional groups .
Properties
Molecular Formula |
C5H7F5O2 |
---|---|
Molecular Weight |
194.10 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentane-1,2-diol |
InChI |
InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)1-3(12)2-11/h3,11-12H,1-2H2 |
InChI Key |
AULVSTWYFNZHNM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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